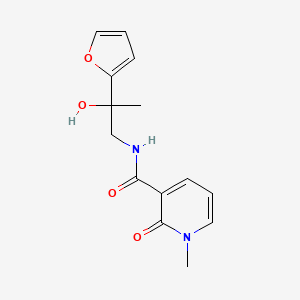
N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyridine and furan, two important heterocyclic compounds in organic chemistry. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The compound contains a pyridine ring and a furan ring, which are aromatic and contribute to the stability of the molecule. The presence of the carbonyl group (C=O) and the amide group (CONH2) suggest potential sites for reactivity .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds containing pyridine, furan, carbonyl, and amide groups are known to undergo a variety of chemical reactions. These can include nucleophilic addition reactions at the carbonyl group, electrophilic aromatic substitution on the aromatic rings, and various reactions at the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings, a carbonyl group, and an amide group could result in a polar molecule with potential for hydrogen bonding .Scientific Research Applications
Antibacterial Activity
Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents, which could be crucial in combating microbial resistance .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as antimicrobial drugs, one of the most powerful tools in the fight against bacterial strain-caused infection .
Anti-Ulcer Medication
Furan has been found to have anti-ulcer properties . This suggests that furan derivatives, such as the compound , could potentially be used in the treatment of ulcers .
Diuretic
Furan has also been used as a diuretic . This could mean that furan derivatives could potentially be used to promote diuresis, the increased production of urine .
Muscle Relaxant
Furan has been used as a muscle relaxant . This suggests that furan derivatives could potentially be used to relieve muscle spasms .
Anti-Inflammatory
Furan has been used for its anti-inflammatory properties . This suggests that furan derivatives could potentially be used to reduce inflammation .
Cytotoxicity Profiling
The compound N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes have been studied for their cytotoxic activity . This suggests that similar compounds could potentially be used in cytotoxicity profiling .
Anti-Fibrosis Activity
Some furan derivatives have shown better anti-fibrosis activity than Pirfenidone (PFD), a drug used to treat idiopathic pulmonary fibrosis . This suggests that the compound could potentially be used in the treatment of fibrotic diseases .
Mechanism of Action
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(19,11-6-4-8-20-11)9-15-12(17)10-5-3-7-16(2)13(10)18/h3-8,19H,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODDVLUMHBULDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CN(C1=O)C)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-methylbenzoate](/img/structure/B2657342.png)
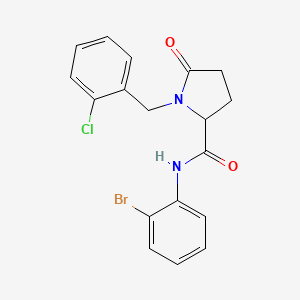
![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide](/img/structure/B2657348.png)
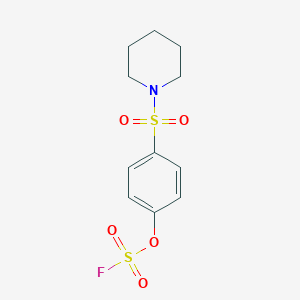
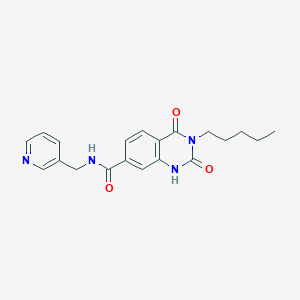
![N-(4-ethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2657351.png)

![3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B2657353.png)
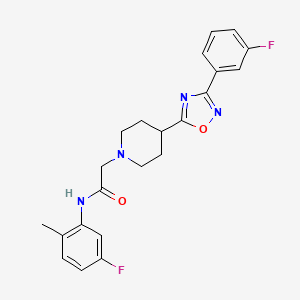

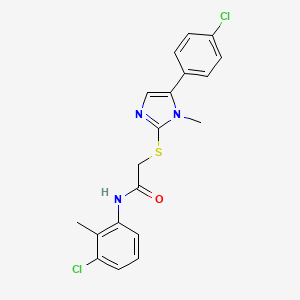
![N-(2-ethoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2657359.png)
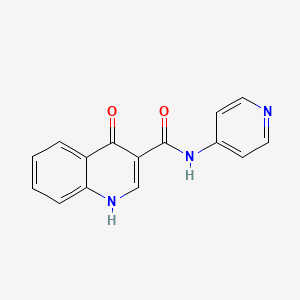
![Ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2657363.png)